1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt
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Overview
Description
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is a chemical compound known for its ability to form water-soluble complexes with various metals. This compound is often used in analytical chemistry, particularly for the spectrophotometric determination of iron. Its molecular formula is C24H14N2Na2O6S2, and it is commonly referred to as bathophenanthrolinedisulfonic acid disodium salt .
Mechanism of Action
Target of Action
The primary target of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, also known as Bathophenanthrolinedisulfonic acid disodium salt, is iron (Fe 2+) . This compound acts as a metal chelator, specifically binding to Fe 2+ ions .
Mode of Action
Bathophenanthrolinedisulfonic acid disodium salt forms a complex with Fe 2+ ions, making them unavailable to Fe 2+ transporters . This interaction inhibits the transport of iron into chloroplasts .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving iron transport. By chelating Fe 2+ ions and inhibiting their transport into chloroplasts, it disrupts the normal functioning of these organelles
Pharmacokinetics
It is noted that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The primary molecular effect of Bathophenanthrolinedisulfonic acid disodium salt’s action is the formation of a complex with Fe 2+ ions, rendering them unavailable for transport . This results in the inhibition of iron transport into chloroplasts
Action Environment
Given that the compound is water-soluble , it can be inferred that its action might be influenced by the hydration status of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt typically involves the sulfonation of 4,7-diphenyl-1,10-phenanthroline. This process is carried out by reacting 4,7-diphenyl-1,10-phenanthroline with concentrated sulfuric acid to produce 4,7-diphenyl-1,10-phenanthrolinedisulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as iron, palladium, and europium.
Oxidation: Participates in oxidation reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., FeSO4, PdCl2) in aqueous solutions.
Oxidation: Often requires oxidizing agents like hydrogen peroxide or molecular oxygen, along with metal catalysts.
Major Products
Complexation: Produces metal complexes such as iron(II)-phenanthroline complexes.
Oxidation: Results in oxidized organic compounds, depending on the substrate used.
Scientific Research Applications
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt has a wide range of applications in scientific research:
Analytical Chemistry: Used as a colorimetric reagent for the detection and quantification of iron in various samples.
Catalysis: Forms complexes with metals that act as catalysts in oxidation reactions.
Biological Studies: Employed in studies involving metal ion transport and chelation in biological systems.
Material Science: Utilized in the preparation of luminescent metal complexes for applications in optoelectronics and sensors.
Comparison with Similar Compounds
Similar Compounds
Bathocuproinedisulfonic acid disodium salt: Similar in structure but with different metal ion affinities.
Neocuproine: Another phenanthroline derivative with distinct chemical properties and applications.
Uniqueness
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is unique due to its high solubility in water and its strong affinity for forming complexes with a wide range of metal ions. This makes it particularly useful in analytical and catalytic applications where water solubility and metal complexation are essential.
Properties
CAS No. |
52746-49-3 |
---|---|
Molecular Formula |
C24H14N2Na2O6S2 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
PCNDSIWXTYFWIA-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
53744-42-6 52746-49-3 |
|
Related CAS |
28061-20-3 (Parent) |
Synonyms |
4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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